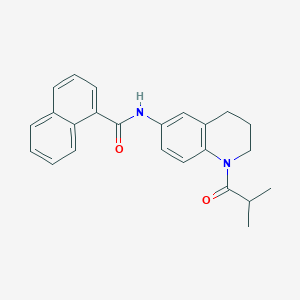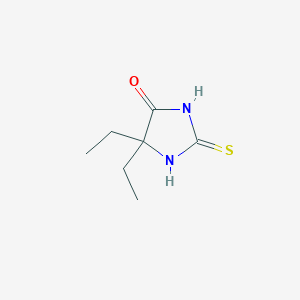![molecular formula C18H14F3N3O3 B2735608 (4-methoxyphenyl){5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}methanone CAS No. 478248-65-6](/img/structure/B2735608.png)
(4-methoxyphenyl){5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a trifluoromethoxy group, and a 1,2,3-triazole ring. These groups are common in many organic compounds and can confer various properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The 1,2,3-triazole ring could potentially be formed via a [3+2] cycloaddition reaction, a common method for synthesizing triazoles .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon framework. The presence of the 1,2,3-triazole ring could introduce rigidity into the structure, potentially influencing its chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the methoxy and trifluoromethoxy groups could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar methoxy and trifluoromethoxy groups could impact its solubility .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
The 1,2,3-triazole moiety serves as a versatile scaffold in medicinal chemistry. Researchers have explored derivatives of this compound for their potential as antiviral, antibacterial, antitubercular, and anticancer agents . In particular, the 4-methoxyphenyl-substituted triazole has shown promise in drug development. Its structural features make it an attractive pharmacophore for designing novel drugs targeting various diseases.
Anti-Inflammatory Agents
Pyrazole-based compounds, including those containing the 1,2,3-triazole ring, exhibit anti-inflammatory properties. The 4-(trifluoromethoxy)phenyl group contributes to the overall pharmacological profile. These agents can potentially mitigate inflammation-related conditions, such as arthritis and autoimmune disorders .
Antioxidant and Cytoprotective Effects
Hydrazones, a class of compounds that includes the 4-methoxyphenyl-triazole derivative, possess diverse biological activities. They exhibit antioxidant properties and may protect cells from oxidative stress. Additionally, hydrazones have been investigated for their cytoprotective effects .
Antifungal Activity
The 4-(trifluoromethoxy)phenyl moiety has been incorporated into antifungal agents. Triazole derivatives, including the compound , may inhibit fungal growth and serve as potential treatments for fungal infections .
Quantum Computational Studies
Theoretical investigations have explored the vibrational properties and electronic structure of this compound. Such studies provide insights into its behavior and interactions, aiding in drug design and optimization .
Soluble Epoxide Hydrolase Inhibition
Recent research suggests that 4-(trifluoromethoxy)phenyl-containing compounds can act as inhibitors of human soluble epoxide hydrolase (sEH). sEH inhibitors are being explored for their therapeutic potential in hypertension, renal diseases, and other health conditions .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-methoxyphenyl)-[5-methyl-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c1-11-16(17(25)12-3-7-14(26-2)8-4-12)22-23-24(11)13-5-9-15(10-6-13)27-18(19,20)21/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQWEVLSYRPEOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxyphenyl){5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2735526.png)

![2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2735529.png)
![4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane](/img/structure/B2735530.png)







![Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride](/img/structure/B2735544.png)
![N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2735545.png)
